1,1'-Diethyl-4,4'-bipyridinium

概要

説明

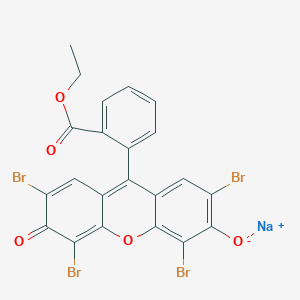

“1,1’-Diethyl-4,4’-bipyridinium” is a type of bipyridinium compound . It can be used as an electrochromic (EC) material and forms a highly efficient quenching system for conjugated polyelectrolyte for the development of organic electronics . It also acts as a redox active electrolyte for electrochemical devices (ECDs) .

Synthesis Analysis

The synthesis of “1,1’-Diethyl-4,4’-bipyridinium” involves the use of commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . The synthesis utilizes the Zincke reaction and the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium salts .

Molecular Structure Analysis

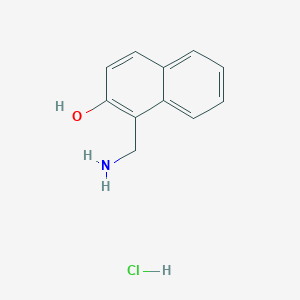

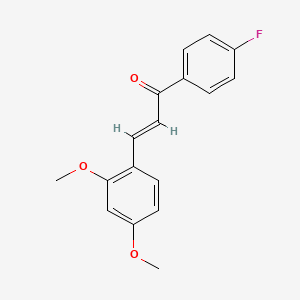

The molecular structure of “1,1’-Diethyl-4,4’-bipyridinium” is planar . The molecular formula is C14H18N2 and the average mass is 214.305 Da .

Chemical Reactions Analysis

The chemical reactions of “1,1’-Diethyl-4,4’-bipyridinium” involve multiple redox processes accompanied by dramatic changes in electronic absorption spectra . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .

Physical And Chemical Properties Analysis

“1,1’-Diethyl-4,4’-bipyridinium” is stable except under alkaline conditions . It is a colorless crystalline solid that decomposes at approximately 300°C . It is sparingly soluble in lower alcohols and insoluble in hydrocarbons .

科学的研究の応用

1. Analytical Chemistry: Internal Standard in Chromatography “1,1’-Diethyl-4,4’-bipyridinium” can be used as an internal standard in high-performance liquid chromatography (HPLC) for the analysis of various compounds in biological samples .

Therapeutic Agents Drug Development

Related bipyridinium compounds have been explored for their potential as therapeutic agents and new drugs for a wide range of purposes including antitumor, antiviral, anti-inflammatory, and antimicrobial activities .

Energy Storage High-Performance Supercapacitors

Bipyridinium derivatives have been investigated for use in dual redox electrolytes for high-energy-density supercapacitor applications .

Agriculture Herbicide

Paraquat, a closely related compound to “1,1’-Diethyl-4,4’-bipyridinium”, is a widely used non-selective cationic contact herbicide .

作用機序

Target of Action

1,1’-Diethyl-4,4’-bipyridinium, also known as Ethyl viologen dibromide, is a compound that primarily targets cells and their corresponding DNA . It has been used as an internal standard in the analysis of paraquat and diquat in the serum using high-performance liquid chromatography .

Mode of Action

The compound interacts with its targets by maintaining the ability to be genotoxic to cells and their corresponding DNA . This means it can cause damage to the genetic information within a cell causing mutations, which can lead to cancer.

Biochemical Pathways

Its genotoxic effect suggests that it may interfere with dna replication and transcription processes, leading to cell cycle arrest .

Pharmacokinetics

Its use as an internal standard in serum analysis suggests that it may have some degree of bioavailability .

Result of Action

The primary result of 1,1’-Diethyl-4,4’-bipyridinium’s action is its genotoxic effect on cells and their DNA . This can lead to mutations and potentially, the development of cancerous cells.

Action Environment

The action, efficacy, and stability of 1,1’-Diethyl-4,4’-bipyridinium can be influenced by various environmental factors. For instance, it has been suggested that it forms a highly efficient quenching system for conjugated polyelectrolyte for the development of organic electronics . .

Safety and Hazards

将来の方向性

Bipyridinium salts are currently very popular due to their perspective applications in redox flow batteries . Two derivatives featuring quasi-reversible redox processes were further tested on rotating disc electrode and in a flow battery half-cell . The 4,4’-Bipyridinium derivative bearing two sultone residues showed better performance and stability in the flow half-cell with small capacity decays of 0.09/0.15% per reduction-oxidation cycle, based on the number of the utilized redox processes (one/two) .

特性

IUPAC Name |

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14/h5-12H,3-4H2,1-2H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQLUUDYDWDXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394533 | |

| Record name | Ethylviologen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46713-38-6 | |

| Record name | Ethylviologen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1608928.png)

![2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1608931.png)

![1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine](/img/structure/B1608942.png)

![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1608943.png)